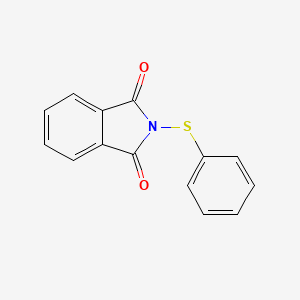

N-(Phenylthio)phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKBABHRKQHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408577 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-27-4 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to N-(Phenylthio)phthalimide

This guide provides an in-depth exploration of this compound, a versatile and highly valuable reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the molecule's properties, reactivity, and applications, grounded in mechanistic principles and practical, field-proven insights.

Core Identity and Physicochemical Landscape

This compound, with CAS Number 14204-27-4, is an organic compound that integrates a phthalimide scaffold with a phenylthio (benzenesulfenyl) group.[1][2][3][4] This unique conjunction of functionalities dictates its chemical behavior, rendering it a stable, crystalline solid that is significantly easier and safer to handle than many traditional sulfur-transfer reagents like thiols or sulfenyl halides.[5]

The core of its utility lies in the nature of the Nitrogen-Sulfur (N-S) bond. The two flanking carbonyl groups of the phthalimide moiety are strongly electron-withdrawing, polarizing the N-S bond and rendering the sulfur atom highly electrophilic. Consequently, the phthalimide anion is an excellent leaving group, facilitating the transfer of the phenylthio (-SPh) group to a wide array of nucleophiles.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14204-27-4 | [1][2][3][7] |

| Molecular Formula | C₁₄H₉NO₂S | [1][3][7][8] |

| Molecular Weight | 255.29 g/mol | [1][3][4][7][8] |

| IUPAC Name | 2-(phenylsulfanyl)isoindole-1,3-dione | [1][4] |

| Appearance | White to light yellow powder or crystal | [2][9] |

| Melting Point | 161-166 °C | [7] |

| Solubility | Soluble in DMSO, moderately soluble in other organic solvents | [2][9] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is critical for its application. The most common and robust method involves the reaction of benzenesulfenyl chloride with phthalimide in the presence of a non-nucleophilic base to scavenge the liberated HCl.[10]

Experimental Protocol: Synthesis from Benzenesulfenyl Chloride

Objective: To prepare this compound with high purity and yield.

Causality: The use of triethylamine is crucial. It acts as a base to deprotonate the phthalimide, forming the more nucleophilic phthalimide anion, and subsequently neutralizes the HCl byproduct, driving the reaction to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, solubilizing the ionic intermediates.

Materials:

-

Benzenesulfenyl chloride (1.0 eq)

-

Phthalimide (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

Step-by-Step Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phthalimide (1.0 eq) in anhydrous DMF.

-

To this stirred solution, add triethylamine (1.2 eq) dropwise at room temperature.

-

In a separate flask, prepare a solution of benzenesulfenyl chloride (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the benzenesulfenyl chloride solution dropwise to the phthalimide/triethylamine mixture. An exotherm may be observed. Maintain the temperature below 40°C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water with vigorous stirring.[10]

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.[10]

-

Dry the final product under vacuum. A typical yield for this procedure is >90%.[10]

Caption: Synthesis of this compound via nucleophilic substitution.

The Core Application: Electrophilic Sulfenylation

This compound serves as a premier electrophilic sulfenylating agent, prized for its ability to introduce a phenylthio group onto a variety of carbon and heteroatom nucleophiles.[5][10] This reactivity is fundamental to the synthesis of complex sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[5][6]

The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom of this compound, leading to the cleavage of the N-S bond and displacement of the stable phthalimide anion.

Caption: General mechanism of electrophilic sulfenylation.

Key Applications in Organic Synthesis:

-

α-Sulfenylation of Carbonyl Compounds: Enolates derived from ketones, esters, and aldehydes react smoothly with this compound to form α-phenylthio carbonyl compounds. These products are valuable intermediates, as the sulfur moiety can be oxidized to a sulfoxide or sulfone, enabling subsequent elimination or rearrangement reactions.

-

Synthesis of 3-Thioindoles: Indoles, being electron-rich heterocycles, can be directly sulfenylated at the C3 position. This reaction is often catalyzed by a mild Lewis acid, such as MgBr₂, which activates the this compound reagent.[5][6]

-

Formation of Unsymmetrical Disulfides: While not its primary use, it can react with thiols to form unsymmetrical disulfides, a functional group of interest in biochemistry and materials science.

-

Asymmetric Synthesis: Chiral catalysts have been successfully employed in combination with this compound to achieve enantioselective sulfenylation of prochiral nucleophiles, providing access to optically active sulfur-containing molecules.[7]

Emerging Roles in Life Sciences and Agriculture

Beyond its established role in synthetic chemistry, the this compound scaffold and its derivatives are subjects of growing interest in drug discovery and agricultural science.

-

Anticonvulsant Activity: Preliminary research has indicated that certain derivatives possess anticonvulsant properties, suggesting potential for development in treating epilepsy and other neurological disorders.[1] The phthalimide core is a known pharmacophore, famously associated with the drug thalidomide, which modulates various biological pathways.[11][12]

-

Antifungal and Nematicidal Potential: The compound is being investigated as a biopesticide.[1] Research suggests it may act by inhibiting trehalose-6-phosphate phosphatase (TPP), an enzyme crucial for the growth and viability of certain fungi and nematodes.[1]

-

Herbicide Development: While not this compound itself, related N-phenylphthalimide derivatives are potent inhibitors of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll biosynthesis, making them effective herbicides.[11][13] This highlights the versatility of the phthalimide scaffold in designing bioactive molecules.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While this compound is more stable than many alternatives, proper handling is essential. It is intended for research use only.[1][3][14]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound can be moisture-sensitive.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous chemical. The safety data sheet (SDS) for the analogous N-(Phenylseleno)phthalimide indicates toxicity if swallowed or inhaled and potential for organ damage through prolonged exposure, warranting caution.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a precisely engineered tool for C-S bond formation. Its stability, high reactivity as an electrophilic sulfur source, and the reliability of its synthetic protocols make it an indispensable reagent for chemists. The growing interest in its biological activities opens new avenues for research, bridging the gap between classical organic synthesis and modern medicinal and agricultural chemistry. As the demand for complex, sulfur-containing molecules continues to rise, the importance and application of this compound are set to expand, solidifying its place in the synthetic chemist's toolkit.

References

-

This compound, 98% . J&K Scientific. [Link]

-

This compound, min 98% (HPLC) . CP Lab Safety. [Link]

-

This compound PubChem CID 5127161 . National Center for Biotechnology Information, PubChem. [Link]

-

N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations . Beilstein Journal of Organic Chemistry. [Link]

-

This compound, 5 grams . CP Lab Safety. [Link]

-

N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations . National Center for Biotechnology Information, PMC. [Link]

-

Crystal and Molecular Structure of N -(Phenylthio)phthalimide . RCSI Journals Platform. [Link]

-

Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors . National Center for Biotechnology Information, PMC. [Link]

-

Phthalimide Overview . Wikipedia. [Link]

-

Crystal and Molecular Structure of this compound . ResearchGate. [Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide . Bentham Science. [Link]

-

N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides . ChemRxiv. [Link]

-

Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism . MDPI. [Link]

-

Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities . UCL Discovery. [Link]

-

A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential . Semantic Scholar. [Link]

-

Electrophilic Aminating Agents in Total Synthesis . The University of Liverpool Repository. [Link]

-

Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides . KAUST Repository. [Link]

-

Nucleophilic reactivity and solvation of succinimide and phthalimide anions in acetonitrile–methanol mixtures . Royal Society of Chemistry. [Link]

-

Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides . IU Indianapolis ScholarWorks. [Link]

-

Amines: Preparation Nucleophilic Substitutions & the Gabriel Phthalimide Synthesis . YouTube. [Link]

-

Reaction mechanism for N-aminophthalimide derivatives synthesis . ResearchGate. [Link]

Sources

- 1. Buy this compound | 14204-27-4 [smolecule.com]

- 2. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C14H9NO2S | CID 5127161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations [beilstein-journals.org]

- 6. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 14204-27-4 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. calpaclab.com [calpaclab.com]

N-(Phenylthio)phthalimide structure and properties

An In-Depth Technical Guide to N-(Phenylthio)phthalimide: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a versatile organic compound that serves as a cornerstone reagent in modern synthetic chemistry. Characterized by a stable phthalimide backbone linked to a reactive phenylthio group, this crystalline solid has garnered significant attention for its role as a highly effective electrophilic sulfenylating agent.[1] Its utility extends from the precise formation of carbon-sulfur bonds in complex molecular architectures to the synthesis of sulfenamides and unsymmetrical disulfides.[2] Beyond its foundational applications in organic synthesis, emerging research has highlighted its potential in life sciences, with investigations into its efficacy as an anticonvulsant and an agrochemical agent, underscoring the compound's multifaceted nature.[3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the structure, properties, synthesis, and diverse applications of this compound, grounded in established experimental insights and protocols.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound, with the CAS Number 14204-27-4, is structurally defined by an isoindole-1,3-dione moiety covalently bonded to a phenylthio group via a nitrogen-sulfur (N-S) bond.[4] The phthalimide portion consists of two carbonyl groups fused to a benzene ring, creating a planar and electron-withdrawing system. This structural feature is crucial as it renders the nitrogen atom's lone pair less available, making the attached sulfur atom more electrophilic and susceptible to nucleophilic attack. The official IUPAC name for the compound is 2-(phenylsulfanyl)isoindole-1,3-dione.[3][5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound is a stable, solid material under standard laboratory conditions, facilitating its storage and handling.[1][2] Its solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) allows for its convenient use in a variety of reaction media.[1][6]

| Property | Value | Reference(s) |

| CAS Number | 14204-27-4 | [1][2][3][4][7] |

| Molecular Formula | C₁₄H₉NO₂S | [3][4][5][7] |

| Molecular Weight | 255.29 g/mol | [3][4][5][7] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | 160-166 °C | [2][6][7][8] |

| Solubility | Soluble in DMSO; moderately soluble in other organic solvents | [1][6] |

| SMILES | C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | [3][5][7] |

| InChI Key | NMHKBABHRKQHOL-UHFFFAOYSA-N | [3][7] |

Part 2: Synthesis and Handling

Principles of Synthesis

The synthesis of this compound hinges on the formation of the N-S bond between a phthalimide anion and an electrophilic sulfur species. The most prevalent and efficient method involves the reaction of phthalimide with benzenesulfenyl chloride.[8] In this process, a base is required to deprotonate the acidic N-H proton of the phthalimide (pKa ≈ 8.3), generating a nucleophilic phthalimide anion that subsequently attacks the electrophilic sulfur atom of the benzenesulfenyl chloride.[9] Triethylamine is commonly employed as the base due to its efficacy and the ease of removal of the resulting triethylammonium chloride salt.

Experimental Protocol: Synthesis from Benzenesulfenyl Chloride

This protocol is adapted from established procedures for the synthesis of this compound.[8] It is a self-validating system; successful synthesis is confirmed by the melting point of the recrystallized product, which should align with the literature value.

Materials:

-

Phthalimide (1.0 eq)

-

Benzenesulfenyl Chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 eq) in anhydrous DMF.

-

Base Addition: Cool the solution in an ice bath to 0 °C. Add triethylamine (1.2 eq) dropwise to the stirred solution. The formation of the phthalimide anion should occur.

-

Sulfenylation: Slowly add a solution of benzenesulfenyl chloride (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture. Causality Note: The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Pour the reaction mixture into a beaker containing cold deionized water. This will precipitate the crude this compound product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. The crude product is then purified by recrystallization from ethanol to yield the final product as a crystalline solid.[8]

-

Validation: Dry the purified product under vacuum and determine its melting point. A sharp melting point in the range of 160-163 °C indicates a high degree of purity.[6][8]

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, data for structurally related compounds and general chemical safety principles should be applied. For instance, the SDS for the analogous N-(Phenylseleno)phthalimide indicates toxicity if swallowed or inhaled and potential for organ damage through prolonged exposure.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Do not breathe dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] The compound may be moisture-sensitive.[10]

Part 3: Chemical Reactivity and Synthetic Utility

The N-S Bond: A Hub of Reactivity

The synthetic utility of this compound is dominated by the reactivity of its nitrogen-sulfur bond. The electron-withdrawing nature of the two adjacent carbonyl groups in the phthalimide moiety polarizes the N-S bond, rendering the sulfur atom highly electrophilic. This makes the compound an excellent "phenylthio" group donor. When a nucleophile attacks the sulfur atom, the N-S bond cleaves, and the stable phthalimide anion is formed, which is an excellent leaving group.

Application as an Electrophilic Sulfenylating Agent

This compound is widely recognized as a mild and effective reagent for electrophilic sulfenylation—the process of introducing a thioether group onto a substrate.[8][11] This reaction is fundamental for the synthesis of a wide range of sulfur-containing organic compounds.

Note: The DOT script above is a template. A proper chemical structure image would be needed for a full visual representation. Caption: General mechanism of electrophilic sulfenylation.

Case Study 1: Asymmetric Sulfenylation of Oxindoles A significant application is in the C-S bond formation at the 3-position of oxindoles. Feng and colleagues reported a method using a chiral N,N′-dioxide-Sc(OTf)₃ complex as a catalyst.[11] This reaction proceeds with excellent enantioselectivity (up to 99% ee), demonstrating the reagent's compatibility with sophisticated catalytic systems for creating chiral sulfur-containing molecules, which are valuable scaffolds in medicinal chemistry.

Case Study 2: Synthesis of Disulfides and Sulfenamides The versatility of this compound extends to the formation of other sulfur-containing functional groups. It can react with thiols to produce unsymmetrical disulfides and with amines to yield sulfenamides, highlighting its role as a transferable phenylthio synthon.[2]

Part 4: Applications in Life Sciences

While primarily known as a synthetic reagent, this compound and its derivatives are subjects of interest for their biological activities.[3]

Agrochemical and Medicinal Potential

Research has indicated that this compound exhibits potential as a biopesticide due to its ability to inhibit fungal growth and nematode development.[3] Furthermore, related structures have been explored for their anticonvulsant properties, suggesting a possible role in the development of therapeutics for neurological disorders like epilepsy.[3][12]

Proposed Mechanism of Action

The biological activity of this compound is hypothesized to stem from its ability to inhibit key enzymes. In fungi and nematodes, it is believed to target trehalose-6-phosphate phosphatase (TPP), an enzyme crucial for carbohydrate metabolism and survival.[3] By inhibiting TPP, the compound disrupts essential metabolic pathways, leading to its antifungal and nematicidal effects.

Caption: Proposed inhibition of TPP by this compound.

Conclusion

This compound is a powerful and versatile reagent whose importance in organic synthesis is well-established. Its utility is rooted in the unique reactivity of its polarized N-S bond, which allows it to serve as a premier electrophilic "Ph-S+" synthon for the construction of C-S, S-S, and N-S bonds. The stability, crystalline nature, and straightforward synthesis of the compound further enhance its appeal. As research continues to uncover its potential biological activities, the applications of this compound are poised to expand beyond the synthesis lab into the realms of agrochemistry and medicinal chemistry, making it a molecule of enduring scientific interest.

References

-

This compound, 98% | 14204-27-4 - J&K Scientific. J&K Scientific. [Link]

-

This compound | C14H9NO2S | CID 5127161 - PubChem. National Institutes of Health. [Link]

-

This compound | CAS 14204-27-4 - Chemical Suppliers. Chemical-Suppliers.com. [Link]

-

N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC. National Institutes of Health. [Link]

-

N-Phenylphthalimide | C14H9NO2 | CID 68215 - PubChem. National Institutes of Health. [Link]

-

Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism - MDPI. MDPI. [Link]

-

Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC. National Institutes of Health. [Link]

-

Phthalimide - Wikipedia. Wikipedia. [Link]

-

This compound, min 98% (HPLC), 1 gram - CP Lab Safety. CP Lab Safety. [Link]

- CN103224462A - N-phenyl phthalimide synthesis method - Google Patents.

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Bentham Science. [Link]

Sources

- 1. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 14204-27-4 | TCI AMERICA [tcichemicals.com]

- 3. Buy this compound | 14204-27-4 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C14H9NO2S | CID 5127161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 14204-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. This compound | 14204-27-4 [chemicalbook.com]

- 9. Phthalimide - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione, also known as N-(phenylthio)phthalimide. This compound is a valuable reagent and intermediate in organic synthesis, with applications in medicinal chemistry and agricultural science.[1] This document explores the primary synthetic routes, delves into the underlying reaction mechanisms, and offers detailed experimental protocols. The content is structured to provide both a theoretical understanding and practical guidance for researchers in the field.

Introduction

2-(Phenylsulfanyl)-1H-isoindole-1,3(2H)-dione is an organic compound featuring a phthalimide structure substituted with a phenylthio group.[1][2] The unique chemical properties imparted by the N-S bond make it a versatile reagent, particularly as a mild sulfenylating agent.[3][4] Its applications span from being a key intermediate in the synthesis of complex organic molecules to exhibiting biological activities, including potential as a biopesticide and anticonvulsant.[1] This guide will focus on the core synthetic methodologies for this compound, providing the necessary detail for its preparation in a laboratory setting.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₁₄H₉NO₂S[1][2] |

| Molecular Weight | 255.29 g/mol [5] |

| Appearance | White to light yellow powder or crystal[6] |

| CAS Number | 14204-27-4[5] |

| Melting Point | 160-161°C (recrystallized from ethanol)[3] |

Synthetic Methodologies

The synthesis of 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione can be achieved through several routes. The most common and practical methods involve the reaction of a phthalimide derivative with a sulfur-containing reagent. This section details the prevalent synthetic strategies.

Reaction of Phthalimide with Benzenesulfenyl Chloride

This is a widely employed and efficient method for the preparation of this compound.[3] The reaction involves the nucleophilic substitution of the phthalimide anion on benzenesulfenyl chloride.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation of Phthalimide: Phthalimide is a weak acid and requires a base, such as triethylamine, to be deprotonated, forming the phthalimide anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The phthalimide anion then attacks the electrophilic sulfur atom of benzenesulfenyl chloride, displacing the chloride ion and forming the desired N-S bond.

Experimental Protocol [3]

a) Preparation of Benzenesulfenyl Chloride:

-

Dissolve 55 g (0.5 mole) of thiophenol in 300 ml of n-pentane in a flask equipped with a stirrer and cooled to 0°C.

-

Bubble chlorine gas through the solution until a quantitative conversion to the sulfenyl chloride is observed by gas chromatography (GC) analysis. This typically requires about 39 g (0.6 mole) of chlorine. The resulting solution will be red-orange.

b) Reaction of Benzenesulfenyl Chloride with Phthalimide:

-

In a separate flask, dissolve 73.5 g (0.5 mole) of phthalimide in 200 ml of dimethylformamide (DMF).

-

Add 60 g (0.6 mole) of triethylamine to the stirred phthalimide solution.

-

Slowly add the benzenesulfenyl chloride solution from step (a) dropwise to the phthalimide/triethylamine mixture.

-

Stir the reaction mixture for 30 minutes.

-

Pour the reaction mixture into 2 liters of cold water.

-

Collect the resulting precipitate by filtration and dry it. This affords approximately 121 g (95% yield) of crude product.

-

Recrystallize the crude product from ethanol to obtain pure 2-(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione with a melting point of 160-161°C.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the reaction with benzenesulfenyl chloride is predominant, other methods have been explored for the synthesis of N-sulfenylated phthalimides. These often involve different sources of the electrophilic sulfur.

One such alternative involves the electrochemical synthesis from dicyclohexyl disulfide and phthalimide, which has been reported for the synthesis of N-(cyclohexylthio)phthalimide and suggests a potential analogous route for the phenyl derivative.[7]

Applications in Organic Synthesis

2-(Phenylsulfanyl)-1H-isoindole-1,3(2H)-dione serves as a key electrophilic sulfur reagent in a variety of organic transformations.[4]

Sulfenylation Reactions

The primary application of this compound is in sulfenylation reactions, where it transfers a phenylthio group to a nucleophile. This has been utilized in the synthesis of various sulfur-containing compounds, including:

-

Diaryl(alkyl) sulfides: Palladium-catalyzed sulfenylation of unactivated arenes.[4]

-

Thiosulfonates: Reaction with sodium sulfinates in the presence of a Lewis acid.[4]

-

Chiral naphthalenones: Organocatalytic asymmetric sulfenylation of β-naphthols.[4]

Reaction Pathway Diagram

Sources

- 1. Buy this compound | 14204-27-4 [smolecule.com]

- 2. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 14204-27-4 [chemicalbook.com]

- 4. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 14204-27-4 | TCI AMERICA [tcichemicals.com]

- 7. prepchem.com [prepchem.com]

N-(Phenylthio)phthalimide as an electrophilic sulfur source

An In-Depth Technical Guide to N-(Phenylthio)phthalimide as an Electrophilic Sulfur Source

Abstract

The strategic introduction of sulfur moieties into molecular architectures is a cornerstone of modern organic synthesis, with profound implications in medicinal chemistry, materials science, and agricultural science.[1][2][3] Among the diverse reagents developed for this purpose, this compound (NPP) has emerged as a highly versatile, stable, and efficient electrophilic sulfur source.[2][4] This guide provides a comprehensive technical overview of NPP, from its synthesis and fundamental reactivity to its broad applications in advanced organic transformations. We will delve into the mechanistic underpinnings of its function, provide field-proven experimental protocols, and explore its utility for researchers, scientists, and drug development professionals.

Introduction to this compound: A Bench-Stable "PhS+" Synthon

In the landscape of organosulfur chemistry, the formation of carbon-sulfur bonds is a pivotal transformation. While thiols are intrinsically nucleophilic, the concept of "umpolung" or polarity reversal allows sulfur to act as an electrophile, opening up alternative synthetic pathways.[5][6] This is achieved by attaching the sulfur atom to a good leaving group, which polarizes the bond and renders the sulfur susceptible to nucleophilic attack.

This compound stands out in the class of electrophilic sulfenylating agents.[4] Unlike many other sulfur electrophiles like sulfenyl chlorides, which are often unstable and moisture-sensitive, NPP is a bench-stable, crystalline solid that is easy to handle and store.[2][4] This combination of stability and reactivity makes it an invaluable tool for the controlled introduction of the phenylthio (-SPh) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₉NO₂S | [7][8][9][10] |

| Molecular Weight | 255.29 g/mol | [7][8][9][10] |

| Appearance | White to light yellow crystalline solid | [2][4][11] |

| Melting Point | 160-163 °C | [4][7][8] |

| CAS Number | 14204-27-4 | [2][8][10] |

The core of NPP's utility lies in the polarized Nitrogen-Sulfur bond. The electron-withdrawing phthalimide group effectively depletes electron density from the sulfur atom, making it an accessible electrophilic center for a wide array of nucleophiles.

Synthesis and Mechanism

Synthesis of this compound

The most common and efficient preparation of NPP involves the reaction of benzenesulfenyl chloride with phthalimide.[7] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the HCl generated during the reaction.[7]

Caption: Nucleophilic attack at the electrophilic sulfur of NPP.

Key Applications in Organic Synthesis

NPP is a versatile reagent employed in a multitude of synthetic transformations. Its primary role is the transfer of a phenylthio group to carbon and heteroatom nucleophiles.

α-Sulfenylation of Carbonyl Compounds

One of the most powerful applications of NPP is the α-sulfenylation of carbonyl compounds. This reaction introduces a sulfur atom at the α-position of ketones, aldehydes, and esters, creating valuable intermediates for further synthetic manipulation. [3][12]The reaction typically proceeds via an enolate or enamine intermediate, which acts as the carbon nucleophile.

Organocatalysis has proven particularly effective for this transformation, enabling highly enantioselective reactions. [13][14]For instance, proline and its derivatives can catalyze the asymmetric α-sulfenylation of aldehydes and ketones. [13]

Caption: Organocatalytic cycle for the α-sulfenylation of a ketone.

Experimental Protocol: Organocatalyzed α-Sulfenylation of a Ketone

[13]

-

Setup: To a vial, add the ketone (1.0 mmol), this compound (1.2 mmol), and the organocatalyst (e.g., pyrrolidine trifluoromethanesulfonamide, 0.1 mmol).

-

Solvent: Add the appropriate solvent (e.g., CH₂Cl₂, 2 mL).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the α-phenylthio ketone.

Table 2: Examples of α-Sulfenylation using this compound

| Carbonyl Substrate | Catalyst/Base | Conditions | Yield (%) | Reference |

| Cyclohexanone | Pyrrolidine (20 mol%) | CH₂Cl₂, rt, 2h | 95 | [13] |

| Propiophenone | Et₃N | THF, rt | High | [13] |

| 3-Aryloxindole | Quinidine (10 mol%) | Toluene, -20°C | 98 (95% ee) | [14] |

| β-Keto phosphonate | Cinchonidine derivative | Toluene, rt | 95 (97% ee) | [14] |

Synthesis of Unsymmetrical Sulfides and Disulfides

The synthesis of unsymmetrical disulfides (R-S-S-R') is a persistent challenge, as reactions often yield a mixture of symmetrical and unsymmetrical products. [5][15]NPP provides a clean and efficient route to unsymmetrical disulfides by reacting with a thiol (R'-SH), selectively forming the R'-S-SPh product. [4] Furthermore, NPP reacts readily with strong carbon nucleophiles like Grignard reagents (R'-MgX) or organolithium reagents (R'-Li) to produce unsymmetrical sulfides (R'-SPh). [4]

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide

-

Setup: Dissolve the starting thiol (R-SH, 1.0 mmol) in a suitable solvent such as THF or CH₂Cl₂ (5 mL) in a round-bottom flask.

-

Addition: Add this compound (1.05 mmol) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor completion by TLC.

-

Workup: Upon completion, filter the mixture to remove the precipitated phthalimide byproduct.

-

Purification: Concentrate the filtrate and purify by column chromatography if necessary to obtain the pure unsymmetrical disulfide.

Applications in Medicinal Chemistry and Drug Discovery

The phthalimide moiety itself is a recognized pharmacophore present in drugs like thalidomide and its analogs. [16][17][18]The introduction of a thioether linkage, a common functional group in pharmaceuticals, makes NPP a valuable reagent in drug discovery. It serves as an intermediate for constructing more complex molecules with potential biological activities, including anticonvulsant, antimicrobial, and antifungal properties. [1][18][19]

Safety and Handling

While NPP is significantly more stable than many other electrophilic sulfur reagents, proper laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [20]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [20][21]Avoid contact with skin and eyes. [20]* Storage: Store in a tightly sealed container in a cool, dry place. [21]The compound is sensitive to moisture. [21]* Toxicity: The compound is classified as toxic if swallowed or inhaled. [21]Refer to the Safety Data Sheet (SDS) for complete toxicological information.

Conclusion

This compound is a robust, reliable, and versatile reagent for electrophilic sulfenylation. Its key advantages—being a stable, crystalline solid that is easy to handle—make it a superior choice for many applications compared to more reactive and unstable alternatives. From the fundamental α-sulfenylation of carbonyls to the challenging synthesis of unsymmetrical disulfides, NPP provides efficient and clean transformations. Its utility as a building block for molecules of medicinal interest further cements its place as an indispensable tool in the modern synthetic chemist's arsenal.

References

-

Reddy, P. V., & Anki, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. Available at: [Link]

-

Synthesis of Unsymmetrical Disulfides - ChemistryViews. (2019, June 27). ChemistryViews. Available at: [Link]

-

Wang, D., Guo, L., & Xia, C. (2022). Recent advances in thiolation via sulfur electrophiles. Organic Chemistry Frontiers, 9(16), 4443–4464. Available at: [Link]

-

Commonly used electrophilic sulfur reagents (a) and general method for their preparation (b). (n.d.). ResearchGate. Available at: [Link]

-

Zhang, J., & Studer, A. (2022). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. Nature Communications, 13(1), 3886. Available at: [Link]

-

Asanuma, H., Kanemoto, K., Watanabe, T., & Fukuzawa, S. (2023). N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. ChemRxiv. Available at: [Link]

-

(PDF) N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Choi, S., Kim, H., Lee, S., & Kim, H. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Polymers, 16(3), 392. Available at: [Link]

-

Reddy, P. V., & Anki, S. (2023). N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry, 19, 1471–1502. Available at: [Link]

-

Khanye, S. D., & Sonopo, M. S. (2021). Phthalimide analogs for antimalarial drug discovery. Future Medicinal Chemistry, 13(24), 2167–2174. Available at: [Link]

-

This compound, 5 grams - CP Lab Safety. (n.d.). CP Lab Safety. Available at: [Link]

-

This compound | C14H9NO2S | CID 5127161 - PubChem. (n.d.). PubChem. Available at: [Link]

-

Zhang, X., Li, X., Wu, X., & Xian, M. (2021). Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides. Organic & Biomolecular Chemistry, 19(3), 563–567. Available at: [Link]

-

Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

-

Thioalkylation with Sulfur as the Electrophile - Wordpress. (n.d.). Wordpress. Available at: [Link]

-

Elemental Sulfur: An Excellent Sulfur-Source for Synthesis of Sulfur-Containing Heterocyclics - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Fernandes, G. F. S., de Souza, P. G., da Silva, A. D., & de Almeida, M. V. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Available at: [Link]

-

Smith, A. D., & Concellón, C. (2022). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 13(4), 1011–1017. Available at: [Link]

-

(PDF) Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Amanlou, M., Azimi, Z., Fathimoghadam, F., & Shafiee, A. (2016). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Research in Pharmaceutical Sciences, 11(3), 227–234. Available at: [Link]

-

Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). MDPI. Available at: [Link]

-

Smith, A. D., & Concellón, C. (2022). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 13(4), 1011–1017. Available at: [Link]

Sources

- 1. Buy this compound | 14204-27-4 [smolecule.com]

- 2. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Phenylthiophthalimide - Enamine [enamine.net]

- 5. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]

- 6. Recent advances in thiolation via sulfur electrophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 14204-27-4 [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound | C14H9NO2S | CID 5127161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Page loading... [guidechem.com]

- 12. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of N-(Phenylthio)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Phenylthio)phthalimide (N-PTP) is a stable, crystalline solid widely employed in organic synthesis as a versatile sulfur-transfer reagent. Its utility stems from the unique reactivity of its nitrogen-sulfur (N-S) bond, which can undergo cleavage through two distinct, electronically complementary pathways. This dualistic nature allows N-PTP to function as either an electrophilic sulfenylating agent or a precursor to the phenylthio radical. Understanding the factors that govern the selection between these mechanistic routes is paramount for leveraging this reagent to its full synthetic potential. This guide provides an in-depth exploration of the core mechanisms of N-PTP, supported by experimental evidence, practical protocols, and field-proven insights to empower researchers in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₁₄H₉NO₂S, is a valuable reagent in the synthetic chemist's toolkit.[1][2] Structurally, it consists of a phthalimide moiety linked to a phenylthio group via a covalent N-S bond. Unlike many other sulfur-transfer reagents, N-PTP is a solid that is easy to handle and stable under standard laboratory conditions, which contributes to its widespread use.[3]

The key to N-PTP's reactivity lies in the inherent characteristics of the N-S bond. This bond is relatively weak and polarizable. The phthalimide group, with its two electron-withdrawing carbonyl groups, acts as an effective leaving group, stabilizing a negative charge upon heterolytic cleavage or forming a stable radical upon homolytic cleavage. This electronic setup primes the molecule for participation in diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14204-27-4 | [2][4] |

| Molecular Formula | C₁₄H₉NO₂S | [1][5] |

| Molecular Weight | 255.29 g/mol | [1][5] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 160-163 °C | [5] |

| Solubility | Soluble in DMSO, moderately soluble in other organic solvents | [3][6] |

The Core Mechanism: A Tale of Two Cleavages

The central mechanistic feature of N-PTP is its ability to serve as a source of the phenylthio (PhS) group through either a heterolytic or homolytic cleavage of the N-S bond. The choice of reaction conditions, co-reagents, and initiators dictates which pathway is dominant.

Heterolytic Cleavage: The Electrophilic "PhS⁺" Pathway

In the presence of nucleophiles, N-PTP functions as a potent electrophilic sulfenylating agent.[5][7] The reaction proceeds via the attack of a nucleophile on the electropositive sulfur atom. The electron-withdrawing phthalimide group facilitates the departure of the phthalimide anion, a stable leaving group, resulting in the formation of a new carbon-sulfur or heteroatom-sulfur bond.

This pathway is dominant in polar solvents and is often promoted by Lewis or Brønsted acids, which can activate the N-PTP molecule, or by strong nucleophiles. A wide array of nucleophiles, including enolates, indoles, organometallics (like Grignard and organozinc reagents), and β-dicarbonyl compounds, have been successfully sulfenylated using N-PTP.[7][8]

// Invisible nodes for alignment p1 [shape=point, width=0];

NPTP -> p1 [arrowhead=none]; p1 -> PhthAnion [label="N-S Bond Cleavage"]; p1 -> Product [label="C-S Bond Formation"]; }

Caption: Figure 1: Heterolytic Cleavage Pathway of N-PTP.

Homolytic Cleavage: The Phenylthio Radical (PhS•) Pathway

Under thermal conditions with a radical initiator (e.g., AIBN) or upon photochemical irradiation, the N-S bond of N-PTP can undergo homolytic cleavage. This process generates two radical species: the phenylthio radical (PhS•) and the phthalimidyl radical. The phenylthio radical is the key intermediate that propagates further radical reactions.

Electrochemical studies provide direct evidence for this pathway, demonstrating that one-electron reduction of N-PTP leads to a radical anion that rapidly dissociates through N-S bond cleavage to form the phthalimide anion and the phenylthio radical.[9] This radical can then participate in a variety of transformations, including addition to alkenes and alkynes, hydrogen atom abstraction, and coupling reactions.[10][11]

Caption: Figure 2: Homolytic Cleavage Pathway of N-PTP.

Experimental Protocols for Mechanistic Investigation

To practically demonstrate and validate the dual reactivity of N-PTP, the following protocols can be employed. These workflows are designed to be self-validating, with clear analytical endpoints to confirm the desired mechanistic pathway.

Protocol: Electrophilic α-Sulfenylation of a Ketone

This protocol demonstrates the heterolytic pathway by synthesizing an α-phenylthio ketone, a common building block. The causality for choosing a base like NaH is to irreversibly generate the enolate nucleophile, ensuring the reaction proceeds via the ionic pathway.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 44 mg, 1.1 mmol). Cool the suspension to 0 °C.

-

Enolate Formation: Slowly add a solution of acetophenone (120 mg, 1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.

-

Sulfenylation: Add a solution of this compound (281 mg, 1.1 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the resulting 2-(phenylthio)-1-phenylethan-1-one by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the C-S bond formation.

Protocol: Radical-Mediated Anti-Markovnikov Hydrothiolation

This protocol showcases the homolytic pathway. The choice of AIBN as a thermal initiator is critical, as it provides a neutral, non-ionic method for generating the PhS• radical, which then adds to the alkene in an anti-Markovnikov fashion, a hallmark of radical additions.

Methodology:

-

Preparation: In a Schlenk tube equipped with a magnetic stir bar, combine 1-octene (112 mg, 1.0 mmol), this compound (281 mg, 1.1 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN, 16 mg, 0.1 mmol).

-

Solvent & Reagent: Add degassed toluene (5 mL) and a hydrogen atom source such as dodecanethiol (20 mg, 0.1 mmol, as a chain transfer agent to provide the H•). Note: In many systems, the solvent or trace impurities can act as the H-atom donor, but adding a dedicated source can improve efficiency.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 80-90 °C for 6-12 hours.

-

Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the 1-(phenylthio)octane product.

-

Workup: After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

-

Purification & Analysis: Purify by column chromatography. Analyze the product by NMR and GC-MS to confirm the formation of the linear, anti-Markovnikov addition product, which validates the radical mechanism.

// Ionic Pathway ionic_cond [label="Ionic Conditions:\n- Nucleophile (e.g., enolate)\n- Polar Solvent (e.g., THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; ionic_mech [label="Mechanism:\nHeterolytic Cleavage", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; ionic_prod [label="Product:\nElectrophilic Sulfenylation\n(e.g., α-thio ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Radical Pathway radical_cond [label="Radical Conditions:\n- Initiator (AIBN, hν)\n- Non-polar Solvent (e.g., Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; radical_mech [label="Mechanism:\nHomolytic Cleavage", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; radical_prod [label="Product:\nRadical Addition\n(e.g., anti-Markovnikov thioether)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> ionic_cond [label="Electrophilic\nAddition"]; q1 -> radical_cond [label="Radical\nAddition"];

ionic_cond -> ionic_mech; ionic_mech -> ionic_prod;

radical_cond -> radical_mech; radical_mech -> radical_prod; }

Caption: Figure 3: Experimental Workflow Decision Tree.

Conclusion

This compound is a powerful synthetic tool whose reactivity is governed by the selective cleavage of its N-S bond. By carefully selecting reaction partners and conditions, chemists can harness its dualistic nature to perform either electrophilic sulfenylations via a heterolytic pathway or radical transformations via a homolytic pathway. This control allows for the strategic construction of diverse sulfur-containing molecules, which are of high importance in medicinal chemistry and materials science. A thorough understanding of these competing mechanisms is essential for troubleshooting, optimizing, and designing novel synthetic applications for this versatile reagent.

References

-

ResearchGate. General preparation of N‐thiophthalimides 3 and their reaction with organozinc reagents 2 to provide thioethers of type 1. [Link]

-

Gao, W.-C., et al. (2019). N-Alkynylthio Phthalimide: A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers. Organic Letters, 21(15), 6021–6024. [Link]

-

PubMed. A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers. [Link]

-

PubChem. This compound. [Link]

- Author(s). Structural and Spectroscopic Characterization of a Zinc-bound N-oxy-phthalimide Radical. (Publication details not fully available in search results).

-

MDPI. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. [Link]

-

ResearchGate. Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide. [Link]

-

ChemRxiv. N-(N-Morpholindithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule for Accessing Diverse Unsymmetrical Disulfides. [Link]

-

Chemistry Europe. Dissociative Electron Transfer to N‐(Arylthio)phthalimides. [Link]

-

National Center for Biotechnology Information. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

-

Royal Society of Chemistry. Radical click reaction for C–S bond construction via reductive coupling of phthalimide derivatives. [Link]

- Author(s). Bond Dissociation Energies. (Publication details not fully available in search results).

-

J&K Scientific. This compound, 98%. [Link]

-

Chemical Suppliers. This compound | CAS 14204-27-4. [Link]

Sources

- 1. This compound | C14H9NO2S | CID 5127161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 14204-27-4: this compound | CymitQuimica [cymitquimica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 14204-27-4 [chemicalbook.com]

- 6. This compound CAS#: 14204-27-4 [m.chemicalbook.com]

- 7. N-Alkynylthio Phthalimide: A Shelf-Stable Alkynylthio Transfer Reagent for the Synthesis of Alkynyl Thioethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radical click reaction for C–S bond construction via reductive coupling of phthalimide derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Stability and Storage of N-(Phenylthio)phthalimide

Introduction: Understanding the Utility and Inherent Stability of N-(Phenylthio)phthalimide

This compound is a versatile reagent in organic synthesis, primarily utilized as an efficient electrophilic source of the "PhS" group. Its applications span from the synthesis of complex natural products to the development of novel pharmaceuticals, where the introduction of a phenylthio moiety can be a key strategic step. The compound's utility is intrinsically linked to its stability; a reagent that degrades on the shelf is of little use to the discerning researcher. This guide provides a comprehensive overview of the chemical stability of this compound, delving into the factors that influence its degradation and offering field-proven recommendations for its optimal storage and handling.

From a structural standpoint, this compound possesses a degree of inherent stability. The molecule comprises a robust phthalimide ring system linked to a phenylthio group via a nitrogen-sulfur (N-S) bond. The phthalimide group, a derivative of phthalic acid, is a relatively stable cyclic imide. However, the reactivity of the N-S bond in the sulfenamide linkage is the primary determinant of the compound's stability profile. This guide will dissect the molecule's potential vulnerabilities to provide a holistic understanding of its long-term integrity.

Chemical Stability Profile: A Mechanistic Perspective

The long-term stability of this compound is contingent on the integrity of both the phthalimide ring and the N-S bond. While generally stable under standard ambient conditions, specific environmental factors can promote degradation.[1] Understanding the underlying chemical principles of these degradation pathways is paramount for researchers and drug development professionals to ensure the quality and reliability of their work.

The Lability of the N-S Bond: The Achilles' Heel

The nitrogen-sulfur bond in sulfenamides is known to be labile and susceptible to cleavage under various conditions. This bond is the most probable site of initial degradation for this compound. The sulfur atom is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the N-S bond.

Impact of pH on Stability

Acid-Catalyzed Hydrolysis:

In the presence of strong acids, this compound is susceptible to hydrolysis. Research on the acid-catalyzed hydrolysis of structurally similar N-(arylthio)phthalimides has shown that the reaction proceeds via an A-2 mechanism at low acidity, transitioning to an A-1 mechanism at higher acid concentrations.[2][3] The initial step involves the protonation of the carbonyl oxygen of the phthalimide ring, which activates the molecule for nucleophilic attack by water. The subsequent cleavage of the N-S bond results in the formation of phthalimide and benzenesulfenic acid, which is unstable and can undergo further reactions.

Base-Catalyzed Hydrolysis:

Under alkaline conditions, the phthalimide ring itself is susceptible to hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the phthalimide ring. This leads to the opening of the cyclic imide to form a phthalamic acid derivative. Kinetic studies on the alkaline hydrolysis of various N-substituted phthalimides have demonstrated that this is a significant degradation pathway.[1][4][5] For this compound, this would result in the formation of N-(phenylthio)phthalamic acid. The rate of this hydrolysis is dependent on the hydroxide ion concentration.

Thermal Stability

While this compound is a solid with a melting point in the range of 160-163 °C, prolonged exposure to elevated temperatures can lead to degradation.[6] The thermal decomposition of polyimides, which share the same core phthalimide structure, has been studied, and it is suggested that the C-N bond within the imide ring is often the first to break at high temperatures.[3] For this compound, thermal stress could potentially lead to the homolytic cleavage of the N-S bond, generating radical species that could participate in a variety of secondary reactions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, is a critical factor to consider for the stability of this compound. The recommendation to store the compound in a dark place is based on the known photosensitivity of related chemical structures.[7]

The photodegradation of sulfonamides, which also contain a sulfur-nitrogen linkage, has been shown to proceed via two major pathways: cleavage of the sulfonamide bond and SO2 extrusion.[8] Similarly, phthalimides themselves can undergo photochemical reactions, such as photodecarboxylation when a carboxylic acid group is present in the N-substituent.[7][9] For this compound, UV irradiation could induce homolytic cleavage of the N-S bond, leading to the formation of a phthalimidyl radical and a phenylthiyl radical. These reactive intermediates can then recombine or react with other molecules, leading to a complex mixture of degradation products.

Quantitative Data and Degradation Pathways

While specific quantitative stability data for this compound under a wide range of conditions is not extensively published in readily accessible literature, the following table summarizes the key factors influencing its stability and the likely degradation products based on the reactivity of its functional groups.

| Factor | Effect on Stability | Potential Degradation Pathway | Primary Degradation Products |

| Acidic pH | Decreased stability | Acid-catalyzed hydrolysis of the N-S bond | Phthalimide, Benzenesulfenic acid |

| Basic pH | Decreased stability | Base-catalyzed hydrolysis of the phthalimide ring | N-(phenylthio)phthalamic acid |

| Elevated Temperature | Decreased stability | Thermal cleavage of the N-S bond and/or phthalimide ring | Complex mixture of decomposition products |

| Light (UV) | Decreased stability | Photolytic cleavage of the N-S bond | Phthalimidyl and phenylthiyl radicals, leading to secondary products |

Proposed Degradation Pathways

Caption: Base-catalyzed hydrolysis of this compound.

Caption: Primary photolytic cleavage of this compound.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling protocols are recommended to ensure the long-term integrity of this compound:

Storage Conditions:

-

Temperature: Store in a cool environment. A refrigerated temperature of 2-8 °C is ideal for long-term storage. While some suppliers suggest room temperature, storage at a reduced temperature, specifically below 15°C, is recommended to minimize the rate of any potential degradation. [7]* Light: Protect from light. Store in an amber or opaque container in a dark place, such as a cabinet or refrigerator.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or for high-purity applications. This minimizes contact with atmospheric moisture and oxygen.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture.

Handling:

-

Moisture: this compound should be handled in a dry environment. Avoid exposure to humid conditions. The analogous compound N-(phenylseleno)phthalimide is known to be moisture-sensitive, suggesting that care should be taken with the thio-analog as well.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Dispensing: When dispensing the compound, it is advisable to do so in a glove box or under a stream of dry, inert gas to minimize exposure to air and moisture.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically determine the stability of a specific batch of this compound and to identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such studies due to its ability to separate and quantify the parent compound and its degradation products. [10][11][12] Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials and Reagents:

-

This compound

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or phosphoric acid (for mobile phase)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with a UV detector (or PDA detector) and a C18 reverse-phase column

Experimental Workflow:

Sources

- 1. The kinetics and mechanism of alkaline hydrolysis of N‐substituted phthalimides (1987) | M. Niyaz Khan | 30 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. kinampark.com [kinampark.com]

- 12. chromatographyonline.com [chromatographyonline.com]

The Alchemist's Handshake: A Technical Guide to N-Sulfenylphthalimide Reagents

Introduction: Taming the Elusive Sulfenyl Group

In the intricate world of organic synthesis, the precise installation of functional groups is paramount. Among the vast arsenal of reagents available to chemists, those capable of delivering the sulfenyl group (RS-) have garnered significant attention due to the prevalence of sulfur-containing motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] N-Sulfenylphthalimide reagents have emerged as a superior class of electrophilic sulfenylating agents, offering a stable, safe, and versatile alternative to traditionally used, yet often toxic and unstable, precursors like thiols and sulfenyl halides.[1][2]

This guide provides an in-depth exploration of the core features of N-sulfenylphthalimide reagents. We will delve into their synthesis, unpack the nuances of their reactivity, and showcase their application in constructing vital carbon-sulfur and nitrogen-sulfur bonds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these powerful synthetic tools.

Core Principles: Synthesis and Structural Integrity

The robust and crystalline nature of N-sulfenylphthalimides underpins their utility. Their synthesis is generally straightforward, often involving the reaction of a sulfur-based nucleophile with an N-halophthalimide or, alternatively, the reaction of phthalimide sulfur chloride with a suitable reagent.[3] For instance, N-alkynylthio phthalimide compounds can be prepared by reacting phthalimide sulfur chloride with an alkynyl silver reagent in dichloromethane.[3] This accessibility allows for the preparation of a diverse library of reagents with various alkyl, aryl, and functionalized thio-substituents.

The key to their stability and reactivity lies in the N-S bond, which is polarized towards the more electronegative nitrogen atom of the phthalimide moiety. The phthalimide group acts as an excellent leaving group, a consequence of the resonance stabilization of the resulting phthalimide anion. This inherent electronic arrangement primes the sulfur atom for electrophilic attack by a wide range of nucleophiles.

The Heart of the Matter: Reactivity and Mechanism

N-Sulfenylphthalimide reagents are premier electrophilic sulfenylating agents .[1][2] Their primary mode of action involves the transfer of the sulfenyl group (-SR) to a nucleophile (Nu⁻), with the concomitant departure of the phthalimide anion.

General Reaction Mechanism: The reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom of the N-sulfenylphthalimide. This results in the cleavage of the relatively weak S-N bond. The reaction can often be facilitated by Lewis acids or other catalysts that activate the N-sulfenylphthalimide reagent, further enhancing the electrophilicity of the sulfur atom.[1]

Caption: General mechanism of sulfenylation using N-sulfenylphthalimide reagents.

This fundamental reactivity allows for the formation of C-S, N-S, and other heteroatom-sulfur bonds, making these reagents highly valuable in synthetic campaigns.

Key Applications in Modern Synthesis

The versatility of N-sulfenylphthalimides is demonstrated by their broad range of applications in constructing complex molecular architectures.

C-S Bond Formation: A Gateway to Sulfides

A primary application is the formation of carbon-sulfur bonds, which are integral to many biologically active molecules.[2]

-

Reaction with Organometallic Reagents: N-sulfenylphthalimides react efficiently with organozinc halides in the presence of a copper catalyst, like copper acetate, to yield polyfunctionalized thioethers.[4] This method is notable for its mild conditions and broad substrate scope, accommodating (hetero)aryl, benzylic, and alkyl zinc reagents.[4]

-

Sulfenylation of Electron-Rich Systems: Indoles and other electron-rich heterocycles can be selectively sulfenylated. For example, 3-thioindoles can be synthesized by reacting indoles with N-(aryl/alkylthio)phthalimide in the presence of a Lewis acid catalyst such as MgBr₂.[1]

N-S Bond Formation: Crafting Sulfenamides

Sulfenamides are important structural motifs in medicinal and agricultural chemistry. N-sulfenylphthalimides serve as effective reagents for their synthesis through the reaction with primary and secondary amines. This reaction provides a direct and clean route to N-S bond formation.

Advanced Applications and Specialized Reagents

The core phthalimide structure can be modified to create reagents with unique properties and applications.

-

Crosslinking Reagents: N-(4-azidophenylthio)phthalimide is a cleavable, photoactivable crosslinking reagent.[5] The sulfhydryl-reactive phthalimide end allows for initial coupling, while the azido group can be photoactivated for subsequent crosslinking, making it a valuable tool in chemical biology.[5]

-

Click Chemistry: N-alkynylthio phthalimides have been developed for use in "compositional click" reactions.[6] These reagents can undergo iridium-catalyzed azide-alkyne cycloaddition (Ir-AAC) followed by a disulfuration reaction, enabling the sequential linkage of different functional molecules.[6]

Experimental Protocol: Synthesis of 3-Phenylthio-1H-indole

This protocol provides a representative example of the sulfenylation of an electron-rich heterocycle using N-(phenylthio)phthalimide, catalyzed by a Lewis acid.

Materials:

-

Indole

-

This compound

-

Magnesium Bromide (MgBr₂)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 mmol).

-

Dissolve the indole in the anhydrous solvent (5 mL).

-

Add this compound (1.1 mmol, 1.1 equivalents).

-

To this stirred mixture, add anhydrous MgBr₂ (0.05 mmol, 0.05 equivalents) as the catalyst.[1]

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by TLC until the starting indole is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-phenylthio-1H-indole.

Data Summary: Comparison of Sulfenylating Agents

N-sulfenylphthalimides offer distinct advantages over other common sulfenylating agents.

| Reagent Class | Stability | Handling | Odor | Byproducts |

| N-Sulfenylphthalimides | High (often crystalline solids) | Safe, easy to handle | Odorless | Phthalimide (easily removable) |

| Thiols (R-SH) | Prone to oxidation | Toxic, foul-smelling | Strong, unpleasant | Water/Oxidized species |

| Disulfides (R-S-S-R) | Generally stable | Moderate | Often unpleasant | Thiolate |

| Sulfenyl Halides (R-S-Cl) | Often unstable, moisture-sensitive | Corrosive, toxic | Pungent | Halide salts |

This table highlights the superior handling properties and stability of N-sulfenylphthalimides, which are crucial considerations for both laboratory-scale synthesis and industrial applications.[1]

Conclusion and Future Outlook

N-sulfenylphthalimide reagents represent a mature yet continually evolving class of synthetic tools. Their stability, ease of handling, and predictable reactivity make them indispensable for the electrophilic introduction of the sulfenyl group.[1][2] Ongoing research continues to expand their utility, with new catalysts and reaction conditions enabling previously challenging transformations, such as asymmetric sulfenylation.[1] The development of novel N-sulfenylphthalimides with tailored electronic and steric properties will undoubtedly unlock new synthetic possibilities, further cementing their role in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC. National Institutes of Health. [Link]

-

N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

-

The Synthesis of Sulfinylphthalimides and their Reactions with Some Nucleophiles in Dioxane. Semantic Scholar. [Link]

- A kind of preparation method of N- alkynes sulfenyl phthalimide derivatives.

-

General preparation of N‐thiophthalimides 3 and their reaction with organozinc reagents 2 to provide thioethers of type 1. ResearchGate. [Link]

-

Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC. National Institutes of Health. [Link]

-

Acetylenethio phthalimides: Sequential linkage for compositional click reaction. ScienceDirect. [Link]

-